molecular formula C10H14N2 B014106 Pyridine, 2-(1-methyl-2-pyrrolidinyl)- CAS No. 23950-04-1

Pyridine, 2-(1-methyl-2-pyrrolidinyl)-

Cat. No. B014106
CAS RN: 23950-04-1
M. Wt: 162.23 g/mol
InChI Key: AQCRXZYYMOXFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, also known as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, or Nicotine, is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.2316 . It has gained significant attention in scientific research due to its various applications in the field of medicine and pharmaceuticals.


Synthesis Analysis

The synthesis of Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, involves complex chemical reactions. One of the known methods for its synthesis involves the reaction of 2-(l-pyrrolidino)ethyl triphenyl phosphonium bromide with 2-(p-toluoyl) pyridine in the presence of an aprotic solvent and a base .


Molecular Structure Analysis

The molecular structure of Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, can be represented in a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial configuration .


Chemical Reactions Analysis

The chemical reactions involving Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, are complex and involve multiple steps. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, include its molecular weight of 162.2316 and its molecular formula of C10H14N2 . More detailed properties such as boiling point, melting point, solubility, etc., were not found in the search results.

Scientific Research Applications

  • Polymer Science : Pyridine is effective as a solvent for atom transfer radical polymerization of methyl methacrylate, facilitating the creation of polymers with linear first-order rate plots, low polydispersities, and a linear increase in molecular weight with conversion (Fuente et al., 2001).

  • Coordination Chemistry : 2,6-bis(pyrazolyl)pyridines and related ligands, which are versatile terpyridine analogues, have potential applications in biological sensing and in iron complexes showing unusual spin-state transitions (Halcrow, 2005).

  • Supramolecular Chemistry : 2,6-Bis(trimethyltin)pyridine serves as a central building block for synthesizing pyridine-based ligands, useful in supramolecular chemistry (Schubert & Eschbaumer, 1999).

  • Material Science : A novel organosoluble poly(pyridine-imide) with a pyrene substituent shows good thermal stability, high dielectric constant, and good optical properties, suitable for flexible and tough films (Liaw et al., 2007).

  • Biological Activity : Certain synthesized compounds with pyridine derivatives exhibit moderate antibacterial and antifungal activity, suggesting potential applications in medicine, agriculture, and industrial chemistry (Bhuva et al., 2015).

  • Organometallic Chemistry : Bis(imino)pyridine cobalt methyl complexes enable efficient hydroboration of sterically hindered alkenes, which is a technique for remote C-H bond hydrofunctionalization with terminal selectivity (Obligacion & Chirik, 2013).

  • Medicinal Chemistry : Pyridine derivatives are used in the synthesis of various molecules with potential therapeutic applications. For instance, S-4, an orally bioavailable nicotinic acetylcholine receptor ligand, shows potential for cognitive enhancement and anxiolytic activity, making it a promising candidate for treating cognitive disorders (Lin et al., 1997).

  • Organic Synthesis : Pyridine derivatives are integral in various organic synthesis methods. For example, an expedient phosphine-catalyzed [4 + 2] annulation method has been developed for the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).

  • Pharmaceuticals and Agrochemicals : Nitrogen-containing compounds, including pyridine derivatives, are crucial structural components in pharmaceuticals and agrochemicals due to their high biological activities (Higasio & Shoji, 2001).

Safety And Hazards

While specific safety and hazard information for Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Future research directions for Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, include the development of new and efficient methods for the synthesis of this compound and the exploration of its potential applications in the field of medicine and pharmaceuticals. The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-3,5,7,10H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCRXZYYMOXFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946772
Record name 2-(1-Methylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-(1-methyl-2-pyrrolidinyl)-

CAS RN

23950-04-1
Record name α-Nicotine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23950-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(1-methyl-2-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Pyridinyl phenoxazine (28 mg,), 2-(2-aminoethyl)-1-methylpyrrolidine (17 ul, 0.1173 mmol) and aluminum chloride (21 mg, 0.1575 mmol) were mixed in anhydrous dichloromethane (1 ml) and stirred for 1 h. The mixture was then evaporated to a residue which was washed with saturated aqueous sodium potassium tartaric acid. The mixture was then extracted with 3×10 ml dichloromethane and the extracts dried (Na2SO4) and evaporated. The compound was then isolated using preparative thin layer chromatography (Al2O3, 3% MeOH in dichloromethane) to yield the 2-pyridinyl methylpyrrolidine (17.5 mg) as a yellow solid.
Name
2-Pyridinyl phenoxazine
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
17 μL
Type
reactant
Reaction Step One
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 2-(1-methyl-2-pyrrolidinyl)-
Reactant of Route 2
Reactant of Route 2
Pyridine, 2-(1-methyl-2-pyrrolidinyl)-
Reactant of Route 3
Reactant of Route 3
Pyridine, 2-(1-methyl-2-pyrrolidinyl)-
Reactant of Route 4
Reactant of Route 4
Pyridine, 2-(1-methyl-2-pyrrolidinyl)-
Reactant of Route 5
Pyridine, 2-(1-methyl-2-pyrrolidinyl)-
Reactant of Route 6
Reactant of Route 6
Pyridine, 2-(1-methyl-2-pyrrolidinyl)-

Citations

For This Compound
31
Citations
Z Zhong-feng, Z Xu, P Wan-xi - 2011 International Conference in Electrics …, 2012 - Springer
In order to evaluate its potential bioenergy resources, the 200C and 240C volatiles of tobacco stalk biomass were determined by TD-GC-MS. The main constituents of 200C volatiles …
FA Sulaiman, MO Nafiu, BO Yusuf, HF Muritala… - J. Pharm. Pharmacogn …, 2020 - jppres.com
Peak Report TIC Peak# R. Time I. Time F. Time Area Area% Height Height% A/H Mark Name 1 4.860 4.817 4.942 382570 1.45 155123 1.04 2.47 V p-Cresol 2 5.291 5.125 5.325 …
Number of citations: 18 jppres.com
V Mithi, JF Kamanula, A Pandey, RS Dewey - 2021 - researchsquare.com
Introduction: Smokeless tobacco describes a wide variety of tobacco products that do not require combustion, and is typically used either orally or nasally. Ngirimbo is a form of oral …
Number of citations: 3 www.researchsquare.com
MNM Naeem, SMSM Zain, C Ng, MFM Noh - Journal of Environmental …, 2020 - scirp.org
Electronic cigarettes (e-cigarettes, EC) form an aerosol from the heating element and liquid-containing cartridge. The heating element aerosolizes the refill solutions (e-liquids) when the …
Number of citations: 6 www.scirp.org
S Yousef, J Eimontas, K Zakarauskas… - Journal of Analytical and …, 2023 - Elsevier
The high cost of biodiesel production is the main barrier to its commercialization. Addition of triacetin as an oxygenated additive to biodiesel is one of the most profitable solutions to …
HH Wei - 2018 - search.proquest.com
Smoked cigarette filters are one of the most abundant littler found in coastal and urban areas. An estimated 6.25 trillion cigarettes are smoked per year worldwide. One study found that …
J Alejo - 2022 - search.proquest.com
Smoked cigarettes or cigarette butts are one of the most abundant litters found in the ocean today. According to the 2020 International Coastal Cleanup Report published by the Ocean …
J Batista - 2021 - rave.ohiolink.edu
The use of electronic cigarettes has increased a lot in recent years, especially within teen groups, despite little being known about their effects on the body. This research project aimed …
Number of citations: 0 rave.ohiolink.edu
K Putriani - International Journal of Life Science and Agriculture …, 2023 - ijlsar.org
Moringa (Moringa oleifera Lam.) is a medicinal plant which is recognized as having many health benefits and has been widely used as a herbal medicine to treat certain diseases. To …
Number of citations: 0 ijlsar.org
RI Pratama, AP Lana, I Rostini… - World News of Natural …, 2019 - agro.icm.edu.pl
Mackerel of Scomberomorus commerson (Lacepède, 1800) is a fish that has thick meat of a distinctive taste and is a favorite of Indonesian people. It is made into various types of …
Number of citations: 1 agro.icm.edu.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.